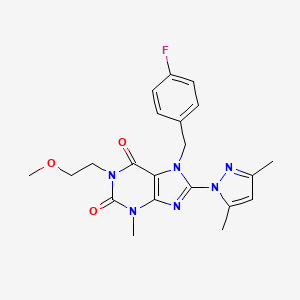
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H21FN6O3 with a molecular weight of approximately 448.45 g/mol. The structure comprises a purine core substituted with a pyrazole ring and various alkyl and aryl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications. The following sections detail the key findings regarding its biological effects.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on protein arginine methyltransferases (PRMTs), particularly PRMT4 and PRMT6. These enzymes play crucial roles in cellular regulation and gene expression.
- Inhibition Potency : In biochemical assays, the compound demonstrated IC50 values of approximately 890 nM for PRMT4 and 170 nM for PRMT6, indicating strong inhibitory potential against these targets .
| Enzyme | IC50 Value (nM) |
|---|---|
| PRMT4 | 890 |
| PRMT6 | 170 |
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The results indicated that it possesses moderate cytotoxic effects, which may be attributed to its ability to inhibit critical methylation processes involved in cancer progression.
- Case Study : In a study involving human cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability with an IC50 ranging from 10 to 30 µM across different cell types .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyrazole and purine moieties have been explored to enhance potency and selectivity.
- Key Modifications :
Research Findings
Recent studies have focused on synthesizing analogs of this compound to further explore its biological potential:
- Synthesis : New derivatives were synthesized using various alkyl and aryl groups to investigate their effects on enzyme inhibition and cytotoxicity.
- Biological Evaluation : These derivatives were evaluated for their ability to inhibit PRMTs and their cytotoxic effects on cancer cell lines, leading to insights into optimal structural features for enhanced activity .
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(27(20)12-15-5-7-16(22)8-6-15)19(29)26(9-10-31-4)21(30)25(18)3/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCHTQCDORVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














